molecular formula C8H6F2N2S B13281083 2-(Difluoromethyl)-1,3-benzothiazol-4-amine

2-(Difluoromethyl)-1,3-benzothiazol-4-amine

Cat. No.: B13281083
M. Wt: 200.21 g/mol
InChI Key: DPXJQZSSYQGAFF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular framework of 2-(difluoromethyl)-1,3-benzothiazol-4-amine (C₈H₆F₂N₂S) consists of a benzothiazole core fused to a thiazole ring, with substitutions at the 2- and 4-positions. The benzothiazole system comprises a benzene ring (six-membered aromatic hydrocarbon) fused to a five-membered thiazole ring containing one sulfur and one nitrogen atom. The thiazole ring’s heteroatoms occupy the 1- and 3-positions, while the difluoromethyl (-CF₂H) and amine (-NH₂) groups are attached to the 2- and 4-positions, respectively.

Structural Feature Description
Core Structure Benzothiazole (fused benzene and thiazole rings)
Substituents -CF₂H at position 2, -NH₂ at position 4
Molecular Formula C₈H₆F₂N₂S
Bonding Characteristics Aromatic π-system in benzene, polar C-S and C-N bonds in thiazole, C-F covalent bonds in -CF₂H

The difluoromethyl group introduces electron-withdrawing effects due to the high electronegativity of fluorine, polarizing adjacent bonds and influencing the compound’s electronic distribution. The amine group at position 4 contributes to potential hydrogen bonding and nucleophilic reactivity. The planar geometry of the fused aromatic system facilitates π-π stacking interactions, while the thiazole ring’s sulfur atom enhances stability through resonance.

Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H6F2N2S/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2

InChI Key

DPXJQZSSYQGAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzothiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is carried out in the presence of a base, such as NaHCO3, and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1,3-benzothiazol-4-amine may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of difluoromethyl sulfone derivatives.

    Reduction: Formation of difluoromethyl amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

The search results do not contain information about the applications of the specific compound "2-(Difluoromethyl)-1,3-benzothiazol-4-amine." However, the search results do provide information on benzothiazole derivatives and related compounds, including their applications.

Benzothiazoles and their derivatives have a wide range of applications across various scientific fields:

Medicinal and Pharmaceutical Chemistry: Benzothiazole derivatives are researched as potential anticancer and anti-inflammatory agents. Some have shown potential as anti-HIV agents and for their anti-diabetic effects . They can act as inhibitors of several enzymes and have roles in treating atherosclerosis, insomnia, and epilepsy .

Green Chemistry: Benzothiazoles can be synthesized using green chemistry methods through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide as raw materials.

Biochemistry and Medicinal Chemistry: Benzothiazole derivatives are explored for their potential as antibacterial agents .

Dye Chemistry: Certain benzothiazole derivatives act as fluorescent pigment dyeing substrates.

Microbiology: Some benzothiazole derivatives are used in bacterial detection.

Material Science and Engineering: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs).

Other Applications:

  • Antioxidant Properties: Benzothiazole derivatives have been found to possess antioxidant properties.
  • Amyloid Imaging: They are used as radioactive β-amyloid imaging agents .
  • Treatment of Autoimmune Diseases: Benzothiazole compounds are being explored for the treatment of autoimmune diseases .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The difluoromethyl group in the target compound provides a balance between electron-withdrawing effects and steric bulk compared to trifluoromethyl (-CF$_3$) in . This may result in improved metabolic stability over non-fluorinated analogs (e.g., 4-phenylthiazol-2-amine) while maintaining solubility .
  • Positional Effects: The amine group at position 4 (benzene ring) in the target compound vs.

Physicochemical Properties

  • The difluoromethyl group offers a compromise between lipophilicity and polarity compared to -CF$_3$ .
  • Metabolic Stability: Fluorine reduces susceptibility to cytochrome P450 oxidation, extending half-life. The target compound’s -CF$2$H group may offer superior stability to non-fluorinated analogs but slightly less than -CF$3$ derivatives .

Biological Activity

2-(Difluoromethyl)-1,3-benzothiazol-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the difluoromethyl group enhances its reactivity and may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6F_2N_2S, with a molecular weight of approximately 202.21 g/mol. The compound features a benzothiazole moiety, which is known for various pharmacological effects.

Biological Activities

Research indicates that compounds containing benzothiazole moieties, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Benzothiazole derivatives have been shown to possess significant antitumor properties. For instance, studies have indicated that modifications to the benzothiazole structure can enhance anticancer activity against various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties : Compounds like this compound may also exhibit antimicrobial effects against various pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in tumor cell proliferation and inflammation. For example, studies have highlighted the role of cytochrome P450 in the bioactivation of benzothiazole derivatives, leading to the formation of reactive intermediates that can induce cell death in cancer cells .
  • Cell Cycle Arrest and Apoptosis : Certain studies have shown that derivatives can induce apoptosis in cancer cells by promoting cell cycle arrest at specific phases .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can vary based on desired purity and yield. Common methods include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving o-aminothiophenols and difluoromethylated reagents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-MercaptobenzothiazoleContains a thiol groupExhibits strong antimicrobial activity
BenzothiazoleBasic structure without difluoromethylUsed as a building block in synthesis
2-AminobenzothiazoleContains an amino groupKnown for antitumor activity

These comparisons highlight how the difluoromethyl and amine functionalities in this compound may enhance its reactivity and biological profile compared to other compounds.

Case Studies

Several case studies provide insight into the efficacy of this compound:

  • Antitumor Efficacy : In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines, leading to significant reductions in cell viability and proliferation rates .
  • Inflammation Models : Experimental models assessing inflammation have shown that the compound effectively reduces markers such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Monitor reaction progress by TLC or LC-MS to avoid over-fluorination .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical:

  • Structure Solution : Use direct methods (SHELXS) to locate heavy atoms (sulfur, fluorine) .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and validate geometric parameters (e.g., C-F bond lengths: ~1.34–1.39 Å) .
  • Data Contradictions : Address disorder in the difluoromethyl group by refining occupancy ratios or employing twin laws for twinned crystals .

Example : A 2026 study resolved rotational disorder in the difluoromethyl group by refining two conformers at 50% occupancy each .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm, broad) .
    • ¹⁹F NMR : Confirm difluoromethyl group (δ -110 to -120 ppm, dt, J = 50–55 Hz) .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Experimental Design :

  • Compare IC₅₀ values of CF₂H vs. CH₃ analogs in enzyme assays.
  • Conduct MD simulations to map fluorine-protein interactions .

Basic: What are the challenges in isolating this compound?

Methodological Answer:

  • Byproduct Formation : Over-fluorination or ring-opening byproducts. Mitigate via controlled reagent stoichiometry .
  • Solubility Issues : Low solubility in polar solvents. Use DCM/MeOH mixtures for recrystallization .
  • Amine Reactivity : Protect the amine group with Boc or Fmoc during synthesis to avoid side reactions .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:
Potential causes and solutions:

  • Structural Variability : Verify purity (>95% by HPLC) and tautomeric forms (e.g., amine vs. imine) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Fluorine Effects : Compare CF₂H analogs with CH₂F or CF₃ derivatives to isolate electronic vs. steric contributions .

Case Study : A 2024 study resolved conflicting MIC values by correlating lipophilicity (logD) with membrane penetration efficiency .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) for nucleophilic attack sites .
  • Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., CYP450 enzymes) .
  • QSAR Models : Train models on fluorine-substituted benzothiazoles to predict logP, pKa, and toxicity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors .
  • Waste Disposal : Neutralize acidic byproducts before transferring to halogenated waste containers .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

Advanced: How does the compound’s solid-state structure influence its formulation?

Methodological Answer:

  • Polymorphism Screening : Use SC-XRD and DSC to identify stable polymorphs with higher solubility .
  • Co-Crystallization : Co-formulate with succinic acid to enhance dissolution rates (e.g., 2:1 molar ratio) .

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